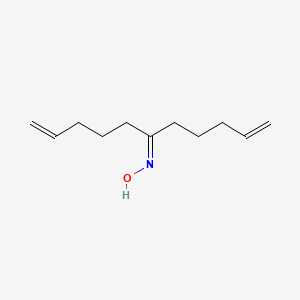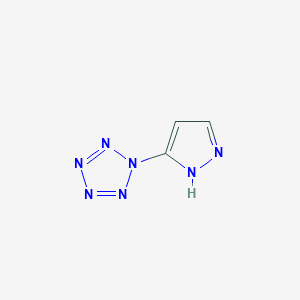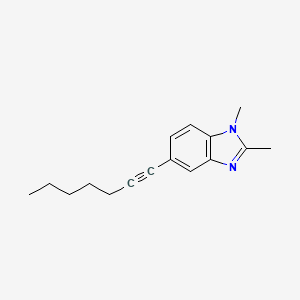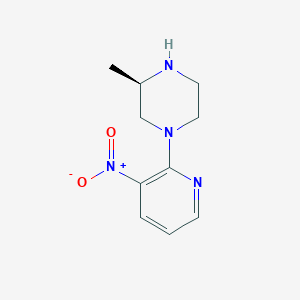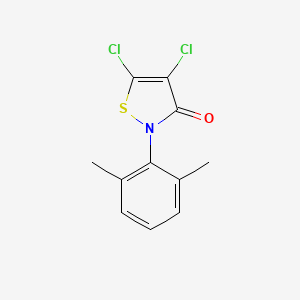
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one is a chemical compound known for its unique structure and properties It is a member of the thiazolone family, characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
The synthesis of 4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process is carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols, forming new derivatives with potentially different properties.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial agents, making it a subject of interest in the development of new antibiotics.
Medicine: Research has indicated that certain derivatives of this compound may have anti-inflammatory and anticancer properties, leading to studies on their potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential metabolic processes. In the case of its potential anticancer properties, the compound may induce apoptosis in cancer cells by interfering with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one can be compared with other thiazolone derivatives, such as:
4,5-Dichloro-2-phenyl-1,2-thiazol-3(2H)-one: Similar in structure but lacks the dimethyl groups, which may affect its reactivity and biological activity.
4,5-Dichloro-2-(4-methylphenyl)-1,2-thiazol-3(2H)-one: The presence of a methyl group at a different position can lead to variations in its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
142060-13-7 |
|---|---|
Molekularformel |
C11H9Cl2NOS |
Molekulargewicht |
274.2 g/mol |
IUPAC-Name |
4,5-dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H9Cl2NOS/c1-6-4-3-5-7(2)9(6)14-11(15)8(12)10(13)16-14/h3-5H,1-2H3 |
InChI-Schlüssel |
JCWVNNBEJKMGTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C(=C(S2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


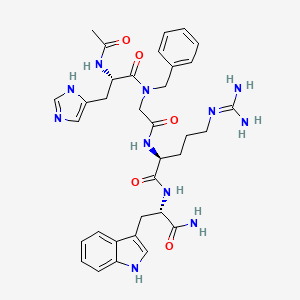
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
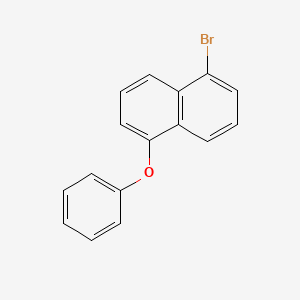
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
